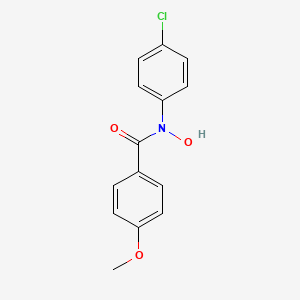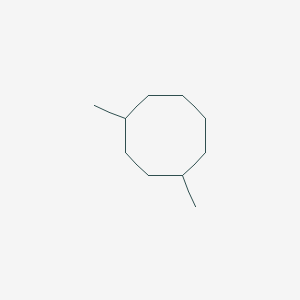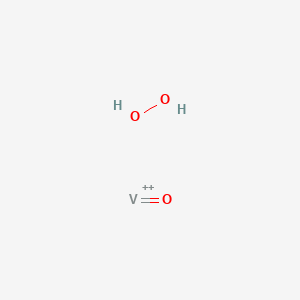
Hydrogen peroxide;oxovanadium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen peroxide;oxovanadium(2+): is a coordination compound that combines hydrogen peroxide and oxovanadium(2+). This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis, medicine, and environmental science. The combination of hydrogen peroxide, a well-known oxidizing agent, with oxovanadium(2+), a transition metal complex, results in a compound with intriguing redox behavior and catalytic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen peroxide;oxovanadium(2+) typically involves the reaction of vanadium compounds with hydrogen peroxide under controlled conditions. One common method is the reaction of vanadium(IV) oxide sulfate with hydrogen peroxide in an acidic medium. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of hydrogen peroxide;oxovanadium(2+) is less common compared to its laboratory synthesis. the principles of large-scale production would involve similar reaction pathways, with an emphasis on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrogen peroxide;oxovanadium(2+) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of both hydrogen peroxide and oxovanadium(2+). For example, it can act as an oxidizing agent in the presence of reducing agents.
Substitution Reactions: The oxovanadium(2+) center can undergo ligand exchange reactions, where ligands coordinated to the vanadium ion are replaced by other ligands.
Catalytic Reactions: The compound is known for its catalytic activity, particularly in oxidation reactions. It can catalyze the oxidation of organic substrates using hydrogen peroxide as the oxidant.
Common Reagents and Conditions
Common reagents used in reactions involving hydrogen peroxide;oxovanadium(2+) include hydrogen peroxide, various organic substrates, and reducing agents. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving hydrogen peroxide;oxovanadium(2+) depend on the specific reaction type. For example, in oxidation reactions, the products are typically oxidized organic compounds, while in substitution reactions, the products are new vanadium complexes with different ligands.
Scientific Research Applications
Hydrogen peroxide;oxovanadium(2+) has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various organic synthesis reactions, particularly in the oxidation of alcohols, alkenes, and other organic substrates.
Biology: In biological research, hydrogen peroxide;oxovanadium(2+) is studied for its potential as an enzyme mimic, particularly in peroxidase-like activities.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: In industrial applications, hydrogen peroxide;oxovanadium(2+) is used in processes such as the catalytic oxidation of pollutants and the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of hydrogen peroxide;oxovanadium(2+) involves the generation of reactive oxygen species (ROS) through redox reactions. The oxovanadium(2+) center can facilitate the decomposition of hydrogen peroxide, leading to the formation of hydroxyl radicals and other ROS. These reactive species can then interact with various molecular targets, including proteins, DNA, and lipids, leading to oxidative damage or catalytic transformations.
Comparison with Similar Compounds
Hydrogen peroxide;oxovanadium(2+) can be compared with other similar compounds, such as:
Oxovanadium(IV) Complexes: These complexes, such as oxovanadium(IV) with oxydiacetate or bipyridine ligands, share similar redox properties and catalytic activities.
Peroxidovanadium(V) Compounds: These compounds, which contain vanadium in the +5 oxidation state, also exhibit peroxidase-like activities and are used in similar catalytic applications.
Other Transition Metal Peroxides: Compounds such as titanium peroxide and molybdenum peroxide also exhibit catalytic activities in oxidation reactions, but differ in their specific reactivity and stability.
Hydrogen peroxide;oxovanadium(2+) is unique due to its specific combination of hydrogen peroxide and oxovanadium(2+), which imparts distinct redox properties and catalytic potential.
Properties
CAS No. |
26024-52-2 |
|---|---|
Molecular Formula |
H2O3V+2 |
Molecular Weight |
100.956 g/mol |
IUPAC Name |
hydrogen peroxide;oxovanadium(2+) |
InChI |
InChI=1S/H2O2.O.V/c1-2;;/h1-2H;;/q;;+2 |
InChI Key |
PELPQIVWPLOUNQ-UHFFFAOYSA-N |
Canonical SMILES |
OO.O=[V+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


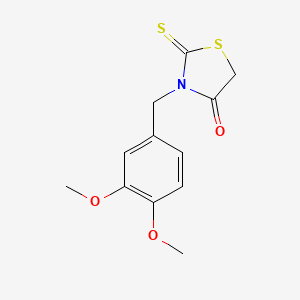

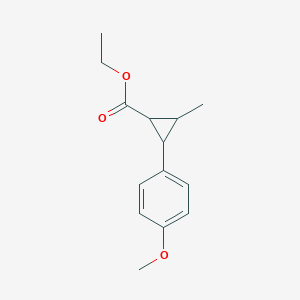
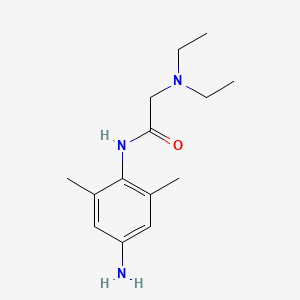
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

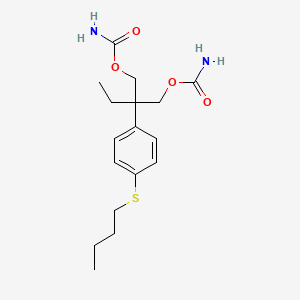

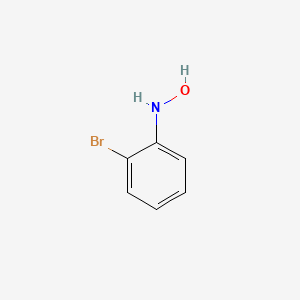

![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
